Cas no 171979-04-7 (1-Octanone,4-hydroxy-1-phenyl-)
171979-04-7 structure
Product Name:1-Octanone,4-hydroxy-1-phenyl-
CAS-nummer:171979-04-7
MF:C14H20O2
MW:220.307404518127
CID:219734
PubChem ID:3025913
Update Time:2025-04-19
1-Octanone,4-hydroxy-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Octanone,4-hydroxy-1-phenyl-
- 4-hydroxy-1-phenyloctan-1-one
- 4-Hydroxy-1-phenyl-1-octanone
- 4-Hydroxyoctanophenone
- 4-hydroxy-1-phenyl-octan-1-one
- 171979-04-7
- SCHEMBL7857050
- CCRIS 6164
- DTXSID60938077
- 1-Octanone, 1-hydroxy-1-phenyl-
-
- Inchi: 1S/C14H20O2/c1-2-3-9-13(15)10-11-14(16)12-7-5-4-6-8-12/h4-8,13,15H,2-3,9-11H2,1H3
- InChI-sleutel: VOZPEVOUBMHFLI-UHFFFAOYSA-N
- LACHT: OC(CCC(C1C=CC=CC=1)=O)CCCC
Berekende eigenschappen
- Exacte massa: 220.14600
- Monoisotopische massa: 220.146
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: 3.1
- Topologisch pooloppervlak: 37.3Ų
Experimentele eigenschappen
- Dichtheid: 1.011
- Kookpunt: 359.7°Cat760mmHg
- Vlampunt: 153.4°C
- Brekindex: 1.513
- PSA: 37.30000
- LogboekP: 3.20060
1-Octanone,4-hydroxy-1-phenyl- Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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